3-bromo-4-ethoxy-N-ethylbenzamide
Description
3-Bromo-4-ethoxy-N-ethylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, an ethoxy group at the 4-position of the benzene ring, and an ethyl group attached to the amide nitrogen. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or intermediates in organic synthesis .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-ethylbenzamide |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13-11(14)8-5-6-10(15-4-2)9(12)7-8/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
IDNDNQNOMIDXTQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC)Br |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)OCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-4-ethoxy-N-ethylbenzamide with five structurally related benzamide derivatives, focusing on molecular features, substituent effects, and inferred properties.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| This compound (Target) | C₁₁H₁₄BrNO₂ | ~280.15 (calc.) | - Br (C3), -OCH₂CH₃ (C4), -NCH₂CH₃ | Likely moderate lipophilicity; potential intermediate in drug synthesis |
| 4-Bromo-N-(2-nitrophenyl)benzamide | C₁₃H₉BrN₂O₃ | 337.13 | - Br (C4), -NO₂ (on N-phenyl group) | Crystallographic studies; nitro group enhances reactivity |
| 3-Bromo-5-ethoxy-N-(4-ethoxyphenyl)-4-[(4-methylbenzyl)oxy]benzamide | C₂₅H₂₆BrNO₄ | 484.39 | - Br (C3), -OCH₂CH₃ (C5), -OCH₂C₆H₄CH₃ (C4), -N-(4-ethoxyphenyl) | High molecular weight; potential solubility challenges due to bulky groups |
| 4-Bromo-N,N-dimethylbenzamide | C₉H₁₀BrNO | 228.09 | - Br (C4), -N(CH₃)₂ | Enhanced lipophilicity from dimethyl group; simpler structure |
| 4-Bromo-N-ethyl-3-methylbenzamide | C₁₀H₁₂BrNO | 256.12 | - Br (C4), -CH₃ (C3), -NCH₂CH₃ | Methyl group increases steric hindrance; safety data available |
| 3-Bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide | C₂₄H₂₂Br₂N₂O₄ | 562.25 | - Br (C3, C3'), -OCH₂CH₃ (C4), -OCH₃ (C3'), -N-(complex substituent) | High complexity; dual bromine atoms may enhance electrophilic reactivity |
Substituent Effects on Physicochemical Properties
- Bromine Position :
- Ethoxy vs.
- Amide Nitrogen Substituents :
- N-Ethyl (target, ) vs. N,N-dimethyl () vs. aryl groups (): N-Ethyl balances lipophilicity and metabolic stability compared to dimethyl or aromatic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
